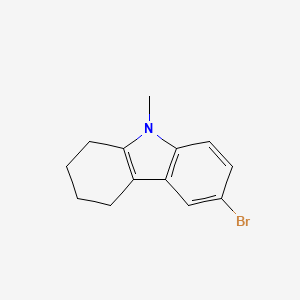

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole

説明

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated tetrahydrocarbazole derivative featuring a partially saturated carbazole scaffold. The compound’s structure includes a bromine atom at position 6 and a methyl group at position 9 (). Its molecular formula is C₁₂H₁₃BrN (), with a molecular weight of 250.13 g/mol. This compound is utilized in organic synthesis and pharmacological research, particularly in studies targeting receptor antagonists and anticancer agents .

特性

IUPAC Name |

6-bromo-9-methyl-1,2,3,4-tetrahydrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIPKRNFMHVJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507883 | |

| Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78863-96-4 | |

| Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone. . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can be employed to reduce the compound, leading to the formation of different derivatives.

Substitution: Halogenation and alkylation reactions are common substitution reactions for this compound. Reagents such as bromine, chlorine, and alkyl halides are typically used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

科学的研究の応用

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, bacterial infections, and neurological disorders.

Organic Electronics: Carbazole derivatives are known for their excellent electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.

作用機序

The mechanism of action of 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to exert its effects on the nervous system .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on Molecular Properties

Bromo vs. Other Halogens and Functional Groups

- Fluoro derivatives are often more metabolically stable but may exhibit reduced steric bulk .

- 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole (6b) : The methoxy group (electron-donating) enhances electron density, which could improve nucleophilic substitution efficiency but reduce stability under oxidative conditions .

Methyl vs. Ethyl at Position 9

The target compound’s 9-methyl group provides moderate steric hindrance, whereas 9-ethyl analogs (e.g., ) may exhibit enhanced lipophilicity but reduced binding specificity in receptor interactions due to bulkier substituents .

Reactivity in Cross-Coupling Reactions

The bromo substituent in 6-bromo-1,4-dimethyl-9H-carbazole () failed to undergo efficient Suzuki-Miyaura coupling with arylboronic acids, likely due to steric hindrance from the 1,4-dimethyl groups. In contrast, the tetrahydro scaffold in the target compound may offer improved reactivity by reducing steric strain, though this requires experimental validation .

Physical Properties

- Ion-Mobility : The tetrahydro structure causes 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole to behave as a "flat" particle with lower ion-mobility compared to indole derivatives (e.g., 2-methylindole), impacting its diffusion through biological membranes .

- Solubility: The compound is sparingly soluble in chloroform and methanol but dissolves in DMSO (), whereas ketone-containing analogs (e.g., 6-bromo-9-ethyl-2,3,4,9-tetrahydro-carbazol-1-one) may exhibit higher polarity and aqueous solubility .

Pharmacological Activity

- Anticancer Potential: Tetrahydrocarbazoles with electron-withdrawing groups (e.g., p-bromo or p-nitro in compounds J-3 and J-4, ) show significant activity against A-549 lung cancer cells. The target compound’s bromo group may confer similar anticancer properties .

- Receptor Antagonism : CRTH2 receptor antagonists derived from tetrahydrocarbazoles () rely on alkoxy or halogen substituents for binding. The bromo and methyl groups in the target compound may optimize hydrophobic interactions with receptor pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

生物活性

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the carbazole family and is characterized by a fused bicyclic structure that includes a benzene ring and a pyrrole ring. Its molecular formula is with a molecular weight of approximately 250.14 g/mol. The presence of bromine at the 6-position and a methyl group at the 9-position enhances its reactivity and biological activity compared to its analogs.

Target Interactions

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole exhibits a broad spectrum of biological activity, including:

- Antibacterial

- Antifungal

- Anticancer

- Hypoglycemic

- Hypolipidemic

These activities are often mediated through interactions with various enzymes and proteins involved in metabolic pathways. The compound can inhibit key metabolic enzymes, influencing cellular functions such as gene expression and signaling pathways.

Biochemical Pathways

The compound's mechanism involves binding to active sites of enzymes, leading to inhibition or modulation of their activity. For instance, studies have shown that it can affect the expression of genes related to cell cycle regulation, thereby altering cell proliferation rates .

Biological Activity Data

Research has demonstrated the following biological activities through various assays:

Case Studies

- Anticancer Activity : In a study focusing on tetrahydrocarbazoles, 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole was evaluated against multiple cancer cell lines. It exhibited notable cytotoxic effects particularly against lung carcinoma cells (Calu1), demonstrating an IC50 value of 2.5 nM .

- Antiviral Properties : The compound has also shown promising antiviral activity against HPV with an IC50 value of 0.15 µM. The presence of lipophilic substituents significantly enhances its efficacy .

- Metabolic Effects : Research indicates that this compound can modulate metabolic pathways by inhibiting specific enzymes involved in glucose metabolism, suggesting potential applications in managing diabetes.

Pharmacokinetics

The pharmacokinetic profile of 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole suggests favorable bioavailability characteristics due to its molecular weight and boiling point (3787°C at 760 mmHg). Further studies are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Applications in Medicinal Chemistry

Given its unique structure and biological activities, 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole is being explored for various applications:

- Drug Development : Potential candidate for treating cancer and bacterial infections.

- Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.

- Materials Science : Acts as a building block for synthesizing advanced materials with desired properties like thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。